Rhodamine B octadecyl ester perchlorate
Description
Role as an Advanced Fluorescent Molecular Probe
As a fluorescent molecular probe, Rhodamine B octadecyl ester perchlorate (B79767) is prized for its ability to emit a detectable light signal upon excitation. This fluorescence is sensitive to the probe's immediate environment, allowing researchers to glean information about various parameters within the system under study. smolecule.com For instance, changes in the intensity or lifetime of its fluorescence can indicate alterations in membrane fluidity or potential. smolecule.com
The compound is frequently employed in Fluorescence Resonance Energy Transfer (FRET) assays. adipogen.comabcam.com In FRET, energy is transferred from an excited donor fluorophore to a suitable acceptor fluorophore, like Rhodamine B octadecyl ester perchlorate, when they are in close proximity. This phenomenon allows for the study of molecular interactions and dynamics within cells. smolecule.com
Significance of Lipophilic Characteristics in Biomedical and Chemical Research
The defining feature of this compound is its lipophilicity, or its affinity for fats and lipids. This property is conferred by the long octadecyl ester group attached to the rhodamine core. smolecule.com This "fat-loving" nature is crucial for its function, as it enables the molecule to integrate into the lipid bilayers that form the membranes of cells and their internal organelles. smolecule.com
This integration is fundamental to its use in a wide array of biomedical and chemical research applications. By embedding itself within membranes, the probe can be used to study:
Membrane Dynamics: Researchers can monitor changes in membrane fluidity and structure in response to various stimuli. smolecule.com
Cellular Processes: It is used to track events like endocytosis, where cells internalize substances from their surroundings. smolecule.com
Membrane Potential: The probe can be used to measure the electrical potential difference across a membrane, a critical factor in cellular signaling. smolecule.comnih.gov
Overview of Key Research Domains and Methodologies
The unique attributes of this compound have led to its adoption across several key research domains. In biomedical research , it is extensively used in cell biology to investigate membrane properties and functions. smolecule.com Its application extends to studies on drug interactions with cell membranes and understanding the mechanisms of cellular uptake.
In the field of chemical research , this compound serves as a sensitive component in the development of sensors. For example, it has been utilized in fiber-optic sensors for the detection of ions like potassium and nitrate (B79036). adipogen.combiomol.com
The primary methodologies that leverage this compound include:
Fluorescence Microscopy: This technique allows for the direct visualization of the probe within cellular structures, providing spatial information about its distribution. smolecule.com
Flow Cytometry: This method is used to analyze the properties of a large number of cells as they pass through a laser beam, and can be used to quantify the uptake of the probe. nih.gov
Spectrofluorometry: This technique measures the fluorescence properties of a sample, providing quantitative data on the probe's environment.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄₆H₆₇ClN₂O₇ | scbt.comadipogen.com |
| Molecular Weight | 795.49 g/mol | scbt.comabcam.com |
| Appearance | Deep blue solid | smolecule.comadipogen.com |
| Purity | ≥98% (TLC) | adipogen.comsigmaaldrich.com |
| Solubility | Soluble in DMSO and DMF | adipogen.combiomol.com |
| Excitation Wavelength (in methanol) | 554 nm | adipogen.comsigmaaldrich.com |
| Emission Wavelength (in methanol) | 575 nm | adipogen.comsigmaaldrich.com |
| CAS Number | 142179-00-8 | scbt.comadipogen.com |
Table 2: Research Applications and Findings
| Research Area | Key Findings and Methodologies | Source |
|---|---|---|
| Membrane Fluidity | The fluorescence intensity of the probe is sensitive to changes in membrane fluidity, enabling the study of the effects of drugs and environmental factors on membrane dynamics. | smolecule.com |
| Endocytosis Tracking | Can be used to label and track the cellular uptake of materials through endocytosis. | smolecule.com |
| Membrane Potential Measurement | In conjunction with specific quenchers, it can be used to measure changes in membrane potential, a key element in cellular signaling. The parent compound, Rhodamine B, has been used to determine mitochondrial membrane potential. | smolecule.comnih.gov |
| Fluorescence Resonance Energy Transfer (FRET) | Acts as a lipophilic energy transfer acceptor from lipophilic fluoresceins in FRET assays, which are used to study cell fusion and molecular interactions. | scbt.comabcam.com |
| Lipid Bilayer Heterogeneity | Serves as an excellent acceptor fluorophore for probing the heterogeneity of lipid bilayers, allowing for the characterization of phase separation in complex lipid systems. | smolecule.com |
| Ion Sensing | Utilized as a sensitive membrane dye in fiber-optic sensors for the detection of potassium and nitrate. | adipogen.combiomol.com |
Structure
2D Structure
Properties
IUPAC Name |
[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUPFBTCDYKNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584976 | |
| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142179-00-8 | |
| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine B octadecyl ester perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic and Formulation Methodologies for Research Applications
Chemical Synthesis and Derivatization
The synthesis of Rhodamine B octadecyl ester perchlorate (B79767) involves a multi-step chemical modification of the parent Rhodamine B molecule to enhance its lipophilicity and ensure its suitability for specific research applications.
The primary modification to impart lipophilic character to the Rhodamine B molecule is the incorporation of a long alkyl chain through esterification. This process converts the carboxylic acid group of Rhodamine B into an ester, significantly increasing its ability to integrate into lipid bilayers and other hydrophobic environments.
A common method for this transformation is the Fischer esterification procedure. arvojournals.org In this reaction, Rhodamine B is reacted with a long-chain alcohol, in this case, octadecanol, which provides the 18-carbon alkyl (octadecyl) chain. The reaction is typically conducted in an excess of the alcohol, which also serves as the solvent. An acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. arvojournals.orgsmolecule.com Concentrated hydrochloric acid (HCl) is often used for this purpose. arvojournals.org Alternatively, anhydrous hydrogen chloride can be generated in situ by the addition of acetyl chloride to the alcohol, which then catalyzes the reaction. mdpi.comresearchgate.net The mixture is heated under reflux for an extended period, often overnight, to drive the reaction towards completion. arvojournals.org Following the reaction, excess alcohol is removed under reduced pressure to yield the crude ester product. arvojournals.org This esterification is a crucial step, as the increased lipophilicity is key to improving cellular penetration and retention of the dye. arvojournals.org
| Parameter | Details | Source(s) |
| Reaction Type | Fischer Esterification | arvojournals.org |
| Reactants | Rhodamine B, Octadecanol | smolecule.com |
| Catalyst | Concentrated Hydrochloric Acid (HCl) or Acetyl Chloride | arvojournals.orgmdpi.com |
| Conditions | Reflux in excess alcohol, overnight | arvojournals.org |
| Purpose | To attach a C18 alkyl chain, increasing lipophilicity | arvojournals.org |
Following the esterification process, the resulting Rhodamine B octadecyl ester is typically isolated as a chloride salt. To obtain the final product, a counter-ion exchange is performed. The ester is treated with perchloric acid (HClO₄), which replaces the chloride ion (Cl⁻) with a perchlorate ion (ClO₄⁻). smolecule.com This results in the formation of Rhodamine B octadecyl ester perchlorate.
The choice of the perchlorate counter-ion can influence the physicochemical properties of the dye, such as its solubility in various solvents and its stability. The final perchlorate salt is a deep blue solid, soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). adipogen.com This form is widely used as a lipophilic energy transfer acceptor in fluorescence resonance energy transfer (FRET) assays and for staining cell membranes to investigate membrane dynamics and fusion events. smolecule.comthermofisher.comabcam.com The octadecyl chain allows the molecule to anchor within the lipid bilayer, making it an effective probe for studying the properties of cellular membranes. smolecule.comnih.gov
Advanced Formulation for Nanocarrier Systems
The hydrophobic nature of this compound makes it an ideal candidate for incorporation into various nanocarrier systems. These formulations are designed to transport the dye to specific sites for imaging and diagnostic purposes.
Nanoprecipitation, also known as the solvent displacement method, is a widely used technique to encapsulate hydrophobic molecules like Rhodamine B and its derivatives into polymeric nanoparticles. chalmers.senih.gov This method involves dissolving the polymer—commonly a biodegradable and biocompatible one such as poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL)—and the rhodamine dye in a water-miscible organic solvent, such as acetone. nanosoftpolymers.comnih.govmdpi.com This organic solution is then added dropwise to an aqueous phase, which acts as an anti-solvent, under constant stirring. mdpi.com The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and the encapsulated dye to co-precipitate, forming solid nanoparticles. chalmers.se
The characteristics of the resulting nanoparticles, such as size and encapsulation efficiency, can be controlled by varying parameters like the polymer concentration and the mixing rate. nih.govfrontiersin.org Studies have shown that this method can produce rhodamine-loaded PLGA nanoparticles with sizes typically ranging from 80 nm to 200 nm and high encapsulation efficiencies. chalmers.semdpi.comnih.gov These fluorescent nanoparticles serve as powerful tools for tracking the biodistribution of nanocarriers in vivo and studying their uptake and intracellular trafficking in various cell types. nih.govresearchgate.netnih.gov
| Polymer | Formulation Method | Average Size | Application | Source(s) |
| PLGA | Nanoprecipitation | ~80 nm | Drug delivery vehicle model | chalmers.se |
| PLGA | Microfluidics-assisted Nanoprecipitation | 100 - 192 nm | Cellular uptake tracking | nih.gov |
| PLGA | Single Emulsion Solvent Evaporation | ~184 nm | Probes for cardiac myocytes | nih.gov |
| mPEG-PLGA | Nanoprecipitation | < 200 nm | Nose-to-brain delivery model | mdpi.com |
| PCL | Self-assembly | Not specified | In vitro and in vivo trafficking | nih.gov |
The amphiphilic structure of Rhodamine B octadecyl ester, with its hydrophilic rhodamine head and hydrophobic octadecyl tail, facilitates its spontaneous integration into the membranes of vesicular systems like polymersomes and liposomes. thermofisher.comnih.gov Polymersomes are hollow spheres formed by the self-assembly of amphiphilic block copolymers in an aqueous solution, forming a bilayer membrane that encloses an aqueous core.
This compound can be loaded into the hydrophobic membrane of polymersomes during their formation process. nih.gov For instance, it has been successfully incorporated into polymersomes made from poly(2-(methacryloyloxy)ethyl phosphorylcholine)-block-poly(2-(diisopropylamino)ethyl methacrylate) (PMPC-b-PDPA). nih.gov Once integrated, the dye acts as a fluorescent membrane probe, allowing for the direct visualization of the polymersomes and their interaction with cells, such as uptake by human dermal fibroblasts, using techniques like confocal laser scanning microscopy. nih.gov Similarly, the dye has been used to modify the surface of liposomes to enhance their delivery to lysosomes, demonstrating its utility in targeting specific subcellular organelles. nih.gov
| Vesicular System | Composition | Application | Source(s) |
| Polymersomes | PMPC-b-PDPA | Visualization of cellular uptake | nih.gov |
| Vesicles | PGalSMA + PGMA / PHPMA | Intracellular membrane staining | researchgate.net |
| Liposomes | Lipid film (composition not specified) | Lysosomal targeting | nih.gov |
| Polymersomes | PNGEA-b-BA | Visualization during electroformation | dur.ac.uk |
In the context of drug and gene delivery, this compound is not typically used as a therapeutic agent itself but rather as a fluorescent label to track the nanocarrier. The loading strategy involves the physical entrapment or co-encapsulation of the dye within the delivery platform alongside the active drug or gene.
During the fabrication of polymeric nanoparticles by nanoprecipitation or emulsion solvent evaporation, the rhodamine derivative is simply added to the organic phase along with the polymer and the therapeutic agent. mdpi.comnih.govnih.gov This results in nanoparticles where the fluorescent probe is distributed throughout the polymer matrix. The stable incorporation of the dye is crucial for accurate tracking. Research has shown that covalently conjugating Rhodamine B to a polymer like PCL before nanoparticle formation leads to a very stable label with minimal leakage, ensuring that the fluorescent signal accurately represents the location of the nanoparticle carrier over time. nih.gov By tracking the fluorescence, researchers can monitor critical events such as systemic circulation, accumulation in target tissues, cellular uptake, and intracellular localization of the drug or gene delivery system. nih.govnih.govqub.ac.uk
Non-Covalent Incorporation into Supported Lipid Layers and Colloids
The lipophilic nature of this compound, conferred by its long octadecyl chain, facilitates its spontaneous, non-covalent incorporation into lipidic and amphipathic assemblies such as supported lipid layers and colloidal systems. This process is primarily driven by the hydrophobic effect, where the acyl chain partitions into the non-polar interior of these structures, leaving the charged rhodamine headgroup at the aqueous interface. This characteristic is fundamental to its application as a fluorescent probe for studying membrane dynamics and fusion events.
Supported Lipid Layers
The partitioning of Rhodamine B octadecyl ester (also referred to as R18) into supported lipid bilayers is a critical aspect of its use in membrane research. The efficiency and nature of this incorporation are influenced by the lipid composition of the bilayer, which in turn affects the probe's spectral properties due to aggregation and self-quenching.
Detailed Research Findings:
Research into the real-time partitioning of R18 into bead-supported lipid bilayers has provided quantitative insights into its behavior in different membrane environments. Two well-characterized model systems are bilayers composed of a single disordered lipid, dioleoyl-L-α-phosphatidylcholine (DOPC), and a ternary mixture modeling lipid rafts, composed of DOPC, sphingomyelin (B164518), and cholesterol (DSC) nih.gov.
A key challenge in using R18 is its tendency to aggregate in aqueous solutions and within membranes, which alters its absorption and emission characteristics nih.gov. The 18-carbon chain gives the molecule surfactant-like properties, leading to aggregation at very low concentrations nih.gov. To circumvent this, serum albumin is often used as a carrier to deliver monomeric R18 to membranes nih.govnih.gov. The critical aggregation concentration (CAC) of R18, the concentration above which aggregates begin to form, has been determined to be approximately 14 nM nih.gov. Below this concentration, the probe is more likely to exist as monomers, which is crucial for quantitative fluorescence studies.
Studies have shown that the capacity of a lipid bilayer to accept R18 depends on its composition. For instance, DOPC membranes, which are in a liquid-disordered (Ld) phase, can accommodate approximately 37% more R18 probes than DSC membranes, which contain liquid-ordered (Lo) domains characteristic of lipid rafts nih.gov. This difference is attributed to the larger average molecular area in the disordered DOPC membrane compared to the more tightly packed DSC membrane nih.gov.
Furthermore, the degree of fluorescence self-quenching, a phenomenon where high probe concentrations lead to decreased fluorescence intensity, is more pronounced in the more ordered DSC membranes. At a concentration of 10 mol %, the quenching of R18 is more than two-fold greater in DSC membranes compared to DOPC membranes nih.gov. This suggests a less uniform distribution and a higher propensity for aggregation of R18 within the heterogeneous environment of the raft-like DSC membrane.
| Parameter | DOPC Bilayer (Liquid-Disordered) | DSC Bilayer (Liquid-Ordered/Disordered) | Reference |
|---|---|---|---|
| Probe Capacity | 37% higher capacity for exogenous probes | Lower capacity compared to DOPC | nih.gov |
| Fluorescence Quenching (at 10 mol %) | Lower level of quenching | > 2-fold enhancement in quenching level | nih.gov |
| Critical Aggregation Concentration (CAC) | 14 nM (in aqueous solution) | nih.gov |
Colloids
In the context of colloidal systems, this compound is often studied in detergent micelles. These micelles, which are aggregates of surfactant molecules in solution, provide a non-polar microenvironment that can solubilize the lipophilic R18. This is a common strategy to prepare and handle the dye for introduction into biological or model membrane systems, preventing its aggregation in the aqueous phase nih.gov.
Detailed Research Findings:
The use of non-ionic surfactant micelles, such as those formed by Triton X-100, is a documented method for preparing R18 solutions for spectroscopic analysis and for its subsequent transfer to lipid vesicles or supported bilayers nih.gov. For instance, the determination of R18's quantum yield and the characterization of its aggregation behavior have been performed in 1% Triton X-100 solutions nih.gov. The micellar environment serves to disperse the dye at a molecular level, allowing for the study of its monomeric spectral properties.
The aggregation behavior of the parent fluorophore, Rhodamine B, has been extensively studied in various micellar solutions, revealing that the micellar microenvironment influences its spectral properties researchgate.net. Although detailed studies focusing specifically on the octadecyl ester derivative in a wide range of different colloids are less common, the principles of its incorporation are based on its amphiphilic nature. The octadecyl tail will preferentially reside within the hydrophobic core of a micelle, while the polar rhodamine headgroup will be oriented towards the micelle-water interface.
The process of transferring R18 from a carrier, such as serum albumin or a micelle, to a target membrane is governed by mass action kinetics nih.govnih.gov. The monomeric probe in the aqueous phase, which is in equilibrium with the colloid-bound probe, partitions into the lipid bilayer. This method ensures a controlled and gradual staining of the target membrane, minimizing artifacts that can arise from the fusion of dye aggregates nih.gov.
| Colloidal System | Purpose / Finding | Reference |
|---|---|---|
| Triton X-100 Micelles (1%) | Used to solubilize R18 and prevent aggregation for spectroscopic measurements and determination of the Critical Aggregation Concentration (CAC). | nih.gov |
| Serum Albumin (e.g., BSA) | Acts as a carrier colloid to bind R18, reducing the free monomer concentration below the CAC and facilitating controlled transfer to membranes. | nih.govnih.gov |
Advanced Spectroscopic and Imaging Techniques Employing Rhodamine B Octadecyl Ester Perchlorate
Fluorescence Resonance Energy Transfer (FRET) Methodologies
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore in close proximity. Rhodamine B octadecyl ester perchlorate (B79767) is frequently used as an acceptor in FRET studies due to its spectral properties.
Rhodamine B octadecyl ester perchlorate functions as a lipophilic energy transfer acceptor, particularly from lipophilic fluorescein (B123965) derivatives, in FRET assays. abcam.comscbt.com Its ability to anchor within cellular membranes makes it an ideal candidate for investigating interactions occurring at or within the lipid bilayer. smolecule.com The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, allowing for the measurement of molecular-scale distances.
The structural configuration of this compound enables it to serve as both a sensitive membrane dye and an effective energy transfer acceptor in FRET applications. smolecule.com Its characteristic absorption and emission maxima, at approximately 554 nm and 575 nm respectively in methanol (B129727), align well with the emission spectra of common donor fluorophores like fluorescein. smolecule.comsigmaaldrich.com This spectral overlap is a critical factor for efficient FRET. nih.gov
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent |
|---|---|---|
| Excitation Maximum (λex) | 554 nm | Methanol |
| Emission Maximum (λem) | 575 nm | Methanol |
| Extinction Coefficient (at 560 nm) | 36,600 cm⁻¹ M⁻¹ | 1:1 Ethanol:Water |
Data sourced from multiple studies. sigmaaldrich.comresearchgate.net
The application of this compound in FRET-based assays has provided significant insights into molecular interactions and the dynamics of cell fusion. abcam.com In these experiments, the dye is incorporated into the membrane of one cell population, while a donor fluorophore is in another. Upon fusion of the two cell types, the donor and acceptor come into close proximity, leading to a measurable FRET signal. thermofisher.com
This technique has been extensively used to monitor virus-cell fusion. thermofisher.com The fluorescence of octadecyl rhodamine B is quenched at high concentrations within the labeled membrane; fusion with an unlabeled membrane leads to dilution of the probe and a subsequent increase in fluorescence. thermofisher.combiotium.com This self-quenching property provides a clear and quantifiable measure of the fusion process. thermofisher.com
Furthermore, FRET assays utilizing this compound have been instrumental in studying the structure and dynamics of membrane proteins. nih.gov For instance, researchers have used it as an acceptor to examine the structural transformations of integrins, a family of cell adhesion molecules, within living cells. nih.gov By measuring the FRET efficiency between a donor-labeled protein and the membrane-inserted rhodamine dye, the distance of the protein from the membrane can be determined. nih.gov
High-Resolution Fluorescence Microscopy Techniques
The fluorescent properties of this compound make it a valuable tool for various high-resolution microscopy techniques, enabling detailed visualization of cellular structures and dynamic processes.
Confocal laser scanning microscopy (CLSM) is a powerful technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens. This compound is well-suited for CLSM due to its strong fluorescence and ability to specifically stain membranes. researchgate.net
In live-cell imaging, this dye has been used to visualize the intracellular delivery of nanoparticles. researchgate.net When loaded into vesicles, the rhodamine dye can be tracked as it enters cells, allowing for the selective staining of intracellular membranes, including the nuclear membrane. researchgate.net This enables researchers to monitor the trafficking and fate of drug delivery systems within living cells. The use of rhodamine dyes in CLSM has also been extended to dual-color imaging of organelles like mitochondria and the endoplasmic reticulum in live neurons. nih.gov
Epifluorescence microscopy is a widely used technique for observing fluorescently labeled samples. This compound serves as a fluorescent membrane probe in this context, allowing for the clear visualization of cellular membranes. adipogen.com Its lipophilic nature ensures that it preferentially partitions into and stains lipid bilayers. smolecule.com
Two-photon microscopy (TPM) is an advanced imaging technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy. nih.gov While direct evidence for the use of this compound in TPM for in vivo nanocarrier tracking is emerging, the properties of rhodamine-based dyes make them promising candidates for such applications. nih.govnih.gov
Rhodamine derivatives have been shown to possess large two-photon absorption cross-sections, a key parameter for efficient two-photon excitation. nih.gov This property, combined with their brightness and photostability, is advantageous for in vivo imaging. nih.gov TPM has been successfully used for in vivo voltage imaging in the brains of live animals using sulfonated rhodamine dyes. nih.govnih.gov This suggests the potential for using structurally similar dyes, like this compound, for tracking fluorescently labeled nanocarriers in deep tissues and living organisms. mdpi.com
Quantitative Flow Cytometry for Cellular Analysis
This compound is utilized as a fluorescent probe in quantitative flow cytometry to analyze cellular and model systems with high precision. This technique allows for the measurement of the absolute number of molecules on individual cells or particles by comparing their fluorescence intensity to calibrated standards. kcasbio.com The lipophilic nature of the octadecyl chain facilitates the probe's insertion into lipid bilayers, making it an excellent tool for studying membrane dynamics.
A key application involves the quantitative analysis of the probe's partitioning and binding to model cell membranes. In detailed research studies, quantitative flow cytometry, in conjunction with quantum dot-based fluorescence calibration beads and Förster Resonance Energy Transfer (FRET), has been used to examine the real-time transfer of octadecyl rhodamine from an aqueous phase to bead-supported lipid bilayers. nih.govnih.gov These model membranes mimic different aspects of the cellular plasma membrane, such as a disordered single-component membrane of dioleoyl-L-α-phosphatidylcholine (DOPC) or a more complex, raft-like ternary mixture of DOPC, sphingomyelin (B164518), and cholesterol (DSC). nih.gov
Research findings indicate that the kinetics of the probe's association are similar for both membrane types. nih.gov However, the total capacity of the membranes to accept the probe differs significantly. The simpler, disordered DOPC membranes were found to have a 37% higher saturable capacity for the rhodamine probe compared to the more ordered and condensed DSC membranes. nih.gov This difference is attributed to the disparity in the average molecular area of the lipids in the two model systems. nih.govnih.gov Furthermore, studies have shown that at high concentrations, the level of fluorescence self-quenching is more than two times greater in the condensed DSC membranes than in DOPC membranes, a critical factor for accurate quantitative measurements. nih.govnih.gov The critical aggregation concentration (CAC) for the probe, above which aggregation significantly affects its properties, was identified as 14 nM under the experimental conditions. nih.gov
These quantitative flow cytometry methods provide a framework for precisely measuring the surface labeling of membranes and are a step toward analyzing membrane heterogeneity in living cells. nih.govnih.gov
| Parameter | DOPC Membrane | DSC Membrane (DOPC/Sphingomyelin/Cholesterol) | Description |
|---|---|---|---|
| Saturable Binding Capacity | 37% Higher | Baseline | Represents the maximum number of probes the membrane can accept. |
| Fluorescence Quenching | Baseline | > 2-fold Enhancement | Measures the reduction in fluorescence intensity at high probe concentrations. |
| Critical Aggregation Concentration (CAC) | 14 nM | The concentration above which the probe begins to form aggregates in the aqueous phase. |
Other Advanced Spectroscopic Methodologies
Fluorescence Correlation Spectroscopy (FCS)
Fluorescence Correlation Spectroscopy (FCS) is a high-sensitivity technique that analyzes fluctuations in fluorescence intensity within a microscopic, femtoliter-sized detection volume. mdpi.com It provides quantitative information about the concentration and, most notably, the diffusion coefficient of fluorescent molecules. nih.gov Given that this compound is a fluorescent lipid analogue, FCS is a powerful tool for studying its behavior within membranes. mdpi.comnih.gov
When incorporated into a lipid bilayer, the probe's diffusion dynamics, as measured by FCS, can reveal critical information about the membrane's biophysical properties. nih.gov The technique can be used to determine the probe's diffusion coefficient, which in turn provides insights into membrane fluidity and the presence of distinct lipid phases or domains, such as lipid rafts. nih.govmpg.de By comparing the mobility of the probe in different membrane environments (e.g., model membranes vs. native cell membranes), researchers can investigate how factors like cholesterol content or protein interactions influence membrane organization. mpg.de
FCS can distinguish between different diffusion speeds, allowing for the characterization of a probe that is freely diffusing within a lipid domain versus one that is hindered or transiently trapped by interactions with the cytoskeleton or other membrane components. mpg.de This makes FCS a valuable method for elucidating lipid raft associations and understanding the complex structure and dynamics of cellular membranes without the need for disruptive detergents. mpg.de
UV-Vis Spectrophotometry for Quantification and Characterization
UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used for both the quantification and characterization of this compound.
For quantification, the method relies on the Beer-Lambert law, which correlates absorbance with concentration. The molar extinction coefficient (ε), a constant that measures how strongly a chemical species absorbs light at a given wavelength, is essential for this calculation. For this compound, the extinction coefficient has been determined to be 36,600 cm⁻¹ M⁻¹ at its absorption maximum of 560 nm when measured in a 1:1 ethanol:water solvent mixture. researchgate.net By measuring the absorbance of a solution at this wavelength, its precise concentration can be calculated.
For characterization, UV-Vis spectrophotometry is used to study the probe's aggregation state, which is critical as aggregation can alter its fluorescent properties. nih.gov Xanthene dyes like rhodamines are known to form non-fluorescent H-dimers in aqueous solutions. nih.govresearchgate.net The absorption spectrum of the monomeric form of the probe differs from that of its aggregated or dimeric form. nih.gov Studies on the closely related octadecyl rhodamine B show that the monomeric form, present when solubilized in a detergent like Triton X-100, exhibits a distinct absorption spectrum compared to the aggregated form observed in a neat buffer solution. nih.gov This spectral analysis allows researchers to define the conditions under which the probe exists primarily as a monomer, which is essential for applications like FRET where the acceptor's absorption properties must be well-defined. nih.gov
| Property | Value | Solvent/Conditions | Reference |
|---|---|---|---|
| Excitation Maximum (λex) | ~554 nm | Methanol | sigmaaldrich.comadipogen.com |
| Emission Maximum (λem) | ~575 nm | Methanol | sigmaaldrich.comadipogen.com |
| Molar Extinction Coefficient (ε) | 36,600 cm⁻¹ M⁻¹ | 1:1 Ethanol:Water (at 560 nm) | researchgate.net |
Research Applications in Biological and Biophysical Systems
Investigations of Biological Membrane Dynamics and Structure
Rhodamine B octadecyl ester perchlorate (B79767) is a lipophilic, cationic fluorescent dye widely utilized as a molecular probe to investigate the intricate dynamics and structural characteristics of biological membranes. smolecule.comadipogen.com Its amphiphilic nature, conferred by the rhodamine B core and the long octadecyl hydrocarbon chain, facilitates its incorporation into lipid bilayers, allowing for the sensitive detection of various membrane phenomena. smolecule.com
The fluorescence characteristics of Rhodamine B octadecyl ester perchlorate are highly sensitive to its local environment, making it an effective tool for probing the fluidity and order of lipid membranes. Changes in membrane fluidity, which can be induced by various factors such as temperature, lipid composition, or the presence of drugs, alter the mobility of the probe within the bilayer. This, in turn, affects its fluorescence intensity and lifetime. For instance, in more fluid, disordered membrane phases, the probe experiences greater rotational and translational freedom, which can lead to changes in its fluorescence emission.
Time-resolved fluorescence measurements have demonstrated that this compound exhibits distinct fluorescence lifetime distributions in different membrane phases. These variations in lifetime provide a more detailed analysis of membrane heterogeneity, correlating directly with local lipid packing densities and the molecular mobility within specific membrane domains.
This compound can be employed to monitor changes in membrane potential, a critical parameter in cellular signaling and physiology. While the probe itself is not directly potential-sensitive in terms of its fluorescence quantum yield, its distribution across the membrane can be influenced by the transmembrane potential. More direct measurements are often achieved by using it in conjunction with a quencher molecule. The positively charged dye's accumulation on one side of the membrane, driven by the membrane potential, can bring it into proximity with a membrane-impermeant quencher, leading to a decrease in fluorescence. Conversely, a depolarization of the membrane would cause the probe to redistribute, decreasing the quenching effect and resulting in an increase in fluorescence. This potential-dependent translocation across the membrane, accompanied by a partial relief of fluorescence quenching, provides a mechanism to optically measure shifts in membrane potential. smolecule.com
A significant application of this compound is in the study of membrane fusion and fission, fundamental processes in cell biology. The dye is particularly well-suited for these studies due to its tendency to self-quench at high concentrations. When incorporated into the membranes of vesicles or cells at concentrations between 1 and 10 mole percent, the close proximity of the dye molecules leads to a significant reduction in their fluorescence emission.
This self-quenching phenomenon is exploited in fusion assays. When labeled vesicles fuse with an unlabeled membrane, the probe becomes diluted within the larger, fused membrane. This dilution alleviates the self-quenching, resulting in a measurable increase in fluorescence intensity. This de-quenching provides a real-time, quantitative measure of the fusion event. Studies utilizing this method have revealed that membrane fusion can occur within milliseconds after the initial docking of vesicles, and have helped to characterize intermediate states like hemifusion, which is marked by a sustained increase in fluorescence at the site of fusion.
The partitioning behavior of this compound into lipid bilayers provides valuable insights into membrane structure and composition. Quantitative analyses have been performed to understand its distribution into different model membrane systems. Studies using flow cytometry and fluorescence resonance energy transfer (FRET) have examined the real-time transfer of the probe from an aqueous phase into bead-supported lipid bilayers.
Research has highlighted differences in the probe's partitioning and quenching behavior in various lipid environments. For example, a comparative study between simple dioleoyl-L-α-phosphatidylcholine (DOPC) membranes and more complex, raft-like membranes composed of a 1:1:1 mixture of DOPC, sphingomyelin (B164518) (SM), and cholesterol (Chol) revealed significant differences. A greater than two-fold enhancement in the quenching of the probe was observed in the DOPC/SM/Cholesterol membranes compared to the DOPC membranes at high probe concentrations. nih.gov This suggests differences in how the probe is organized within these distinct lipid environments.
Interestingly, while the kinetics of the probe's association with both types of membranes were found to be similar, the carrying capacity for the probe differed. The more disordered DOPC membranes showed a 37% higher saturable capacity for accepting the probe compared to the more ordered DOPC/SM/Cholesterol membranes. nih.govnih.gov This difference is thought to be related to the disparity in the average molecular areas of the lipids in the two membrane models. nih.gov
Table 1: Partitioning and Quenching of Octadecyl Rhodamine B in Model Membranes
| Membrane Composition | Quenching Level Enhancement (vs. DOPC) | Saturable Capacity for Probe (Relative to DSC) |
|---|---|---|
| DOPC (dioleoyl-L-α-phosphatidylcholine) | 1-fold | 137% |
| 1:1:1 DOPC/SM/Cholesterol | >2-fold | 100% |
The ability of this compound to move between the leaflets of a lipid bilayer, a process known as "flip-flop," is a key aspect of its utility as a membrane probe. Research has shown that this translocation is a potential-dependent process, particularly in fluid-state phospholipid bilayers. smolecule.com The kinetics of this translocation can provide information about the energetic barriers to the movement of charged, amphiphilic molecules across the hydrophobic core of the membrane. Effective intracellular delivery of the probe has been observed, allowing for the selective staining of intracellular membranes, including the nuclear membrane. researchgate.net
This compound serves as an effective lipophilic energy acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments. abcam.comscbt.com FRET is a mechanism describing energy transfer between two light-sensitive molecules, a donor and an acceptor. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for measuring molecular-scale distances.
In the context of membrane biology, the probe is often paired with a lipophilic fluorescein (B123965) derivative, which acts as the energy donor. abcam.comscbt.com Both the donor and acceptor are incorporated into the lipid membrane. When the donor is excited by light, it can transfer its excitation energy to a nearby acceptor molecule, which then fluoresces. By measuring the efficiency of this energy transfer, researchers can gain insights into the proximity and interactions of molecules within the organized assembly of the cell membrane. This technique has been employed to study the dynamic structural transformations of cell adhesion molecules, such as integrins, in living cells. nih.gov
Elucidation of Cellular Uptake Mechanisms and Intracellular Fate
The ability to track the journey of molecules and delivery systems into and within cells is fundamental to cell biology and nanomedicine. This compound serves as a robust fluorescent reporter for these studies, often encapsulated within nanoparticle-based delivery systems to monitor their cellular interactions.
Pathways of Endocytosis and Internalization
This compound is frequently used to label and track the cellular uptake of materials through endocytosis, a process where cells internalize substances by engulfing them. annualreviews.org Due to its hydrophobic nature, the dye is often encapsulated within the core of nanoparticles. nih.gov
Studies using nanoparticles loaded with this dye have demonstrated successful uptake into various cell types, including 3T3 fibroblast cells and HeLa cells. nih.govresearchgate.net The primary pathway for the internalization of these nanoparticles is endocytosis, which leads to their initial localization within endosomal and lysosomal compartments inside the cell. nih.govresearchgate.netadipogen.com Research has further specified that this uptake can occur via a dynamin-dependent pathway. medchemexpress.com In human neutrophils, polymersomes containing the dye were shown to be internalized, a process facilitated by the high affinity of the polymer for scavenger receptor B1, which is abundant on immune cells. researchgate.net The fluorescence of this compound allows researchers to visualize and quantify this uptake using methods like confocal microscopy and flow cytometry. researchgate.netresearchgate.net
Mechanisms of Endosomal and Lysosomal Escape in Delivery Systems
A major hurdle for drug delivery systems that enter cells via endocytosis is becoming trapped in endosomes or lysosomes, where the therapeutic cargo can be degraded. To overcome this, "smart" nanoparticles are designed to escape these compartments. This compound is a key tool for studying the success of these escape mechanisms. researchgate.netadipogen.com
It is often co-encapsulated in pH-responsive nanoparticles. nih.gov These particles are engineered to remain stable at the neutral pH outside the cell but disassemble or swell in the acidic environment of the endosome (pH below 6.8). nih.govresearchgate.netadipogen.com This disassembly can trigger a temporary destabilization of the endosomal membrane, leading to the release of the nanoparticle's contents into the cell's cytosol. researchgate.net The escape from the endosome is often verified by co-loading the nanoparticles with a membrane-impermeable fluorophore like calcein (B42510). nih.govresearchgate.netmdpi.com When trapped in the endosome, calcein fluorescence appears as distinct puncta; upon successful escape facilitated by the nanoparticle, it disperses throughout the cytosol, providing a clear visual confirmation of endosomal rupture. researchgate.netmdpi.com
Tracking Intracellular Localization and Trafficking
Once inside the cell, the journey of a delivery vehicle is of critical interest. The intense fluorescence of this compound allows for its pathway to be meticulously tracked using fluorescence microscopy. annualreviews.org
Following endocytosis, nanoparticles labeled with the dye can be visualized moving into intracellular vesicles. medchemexpress.com To confirm their location, researchers perform co-localization studies with organelle-specific markers. For instance, fluorescence microscopy has shown that the red fluorescence of the rhodamine-labeled nanoparticles coincides with the green fluorescence of LAMP1 (Lysosomal-associated membrane protein 1), a marker for late endosomes and lysosomes. nih.gov This provides definitive evidence that the nanoparticles are trafficked along the endo-lysosomal pathway. nih.gov Over time, the dye, once released from its carrier, can be seen dispersed throughout the cell's interior, indicating successful delivery beyond the initial vesicles. researchgate.net
Table 1: Research Findings on Cellular Uptake and Trafficking An interactive table summarizing key experimental findings.
| Cell Line | Delivery Vehicle | Key Finding | Detection Method | Citation |
|---|---|---|---|---|
| 3T3 Fibroblasts | pH-responsive dual component nanoparticles | Nanoparticles taken up via endocytosis into endo-lysosomal compartments. Demonstrated endosomal escape using calcein. | Fluorescence Microscopy | researchgate.net, nih.gov |
| Human Neutrophils | PMPC-PDPA Polymersomes | Polymersomes internalized and dye dispersed throughout the cell interior after 6-24 hours. | Confocal Microscopy | researchgate.net |
| HeLa Cells | PLA-co-C18 and PLA-co-Ch Nanoparticles | Dye-labeled nanoparticles were successfully taken up by cells after 5 hours of incubation. | Fluorescence Microscopy, Flow Cytometry | researchgate.net |
| Zebrafish Embryos | PMPC-PDPA Polymersomes | Polymersomes encapsulating the dye were delivered to neutrophils at a tail injury site. | Confocal Microscopy | researchgate.net |
Specific Applications in Mitochondrial Research
Mitochondria are central to cellular energy production and signaling. Their health is often assessed by measuring the mitochondrial membrane potential (ΔΨm), an electrochemical gradient crucial for ATP synthesis. Lipophilic, cationic dyes are primary tools for this assessment, as they accumulate in the negatively charged mitochondrial matrix.
Assessment of Mitochondrial Energetic State
The energetic state of mitochondria is closely linked to their membrane potential. The parent compound, Rhodamine B, has been employed as a mitochondrial probe to investigate the energetic condition of both drug-sensitive and multi-drug resistant cells. google.com Its accumulation within mitochondria is driven by the membrane potential, and changes in its fluorescence intensity can reflect changes in mitochondrial function. For instance, the concentration of mitochondrial Rhodamine B can be precisely determined by observing the loss of fluorescence in the presence of a quencher like MTT Formazan. google.com
Monitoring Mitochondrial Membrane Potential
Lipophilic, delocalized cations are widely used to probe mitochondrial membrane potential. annualreviews.org Dyes such as Rhodamine 123 and tetramethylrhodamine (B1193902) (TMRM) are well-established probes that accumulate in active mitochondria in response to the high negative membrane potential (around -180 mV). annualreviews.org A decrease in this potential, which is an indicator of mitochondrial dysfunction and a key event in apoptosis, leads to a reduction in the dye's fluorescence within the organelle. adipogen.com
This compound is a lipophilic cation, a class of molecule known to target mitochondria. google.comacs.org Its structure, featuring an ester group, enhances its lipophilicity, which improves cellular penetration. nih.gov Rhodamine dyes in general are recognized as membrane-permeable probes that can respond to mitochondrial membrane potential. While direct, extensive research focusing on this compound for quantitative ΔΨm measurement is less common than for its analogs like Rhodamine 123, its properties are consistent with those of a slow-response dye capable of entering depolarized cells and binding to membranes, making it a subject of interest for investigations of membrane dynamics. annualreviews.orgadipogen.com
Table 2: Properties of Rhodamine Dyes in Mitochondrial Research An interactive table comparing related rhodamine dyes used for mitochondrial analysis.
| Compound | Key Property | Application | Mechanism | Citation |
|---|---|---|---|---|
| Rhodamine 123 | Cationic, lipophilic | Specific staining of living mitochondria; relative ΔΨm assessment | Accumulates in mitochondria driven by high membrane potential. | annualreviews.org, researchgate.net |
| Rhodamine B | Cationic, lipophilic | Mitochondrial probe for energetic state studies | Accumulation is dependent on ΔΨm; fluorescence can be quenched to measure concentration. | google.com |
| This compound | Highly lipophilic cation | Fluorescent membrane probe; used in FRET assays and nanoparticle tracking | Integrates into lipid bilayers; lipophilic nature facilitates membrane interaction. | annualreviews.org, acs.org |
| TMRM/TMRE | Cationic, lipophilic | Quantitative analysis of ΔΨm | Accumulates in energized mitochondria; fluorescence intensity correlates with ΔΨm. | nih.gov |
Detection of Mitochondrial ATP Levels
Positively charged rhodamine esters are known to selectively accumulate in mitochondria, the primary site of cellular ATP production. aatbio.com This characteristic is leveraged to create sensors that can report on the energy status of a cell in real time. A rhodamine-based chemosensor, designated RSL+, has been developed for imaging mitochondrial ATP levels through confocal fluorescence scanning microscopy. nih.gov This sensor effectively permeates the cell membrane and localizes within the mitochondrial network. nih.gov
Once inside the mitochondria, the sensor's fluorescence is sensitive to local ATP concentrations, showing high selectivity for ATP over other cellular nucleotides. nih.gov Researchers have demonstrated its capability to detect variations in mitochondrial ATP concentrations in the 5 to 20 mM range. nih.gov This allows for the real-time monitoring of ATP homeostasis in living cells, such as human and mouse skin fibroblasts, under various conditions that may compromise the cell's energy metabolism. nih.gov Studies have confirmed that such sensors can detect both increases and decreases in mitochondrial ATP, providing a valuable tool for surveying cellular energy dynamics. nih.gov The function of these probes is often linked to the mitochondrial membrane potential, where changes in potential can correlate with shifts in cellular ATP content. nih.gov
Studies in Multi-Drug Resistant and Sensitive Cells
The compound has been utilized as a mitochondrial probe to investigate the energetic state of multi-drug resistant (MDR) cancer cells compared to their drug-sensitive counterparts. nih.gov Rhodamine B and its derivatives distribute across the mitochondrial membrane in response to the mitochondrial membrane potential (ΔΨm). nih.gov This potential can be estimated using the fluorescence intensity of the probe. nih.gov
In one comparative study, researchers measured the ΔΨm in different cell lines, including the sensitive K562 and GLC4 lines and their respective adriamycin-resistant (MDR) counterparts, K562/adr and GLC4/adr. nih.gov The findings indicated variations in mitochondrial membrane potential between the sensitive and resistant lines, which correlated with cellular ATP levels. nih.gov An increase in ATP content was observed in the two MDR cell lines, which may contribute to their ability to protect themselves from the cytotoxicity of chemotherapeutic agents like pirarubicin. nih.gov The mechanism of resistance in some cells involves the P-glycoprotein-mediated efflux of drugs, a process that can be modulated by agents like verapamil, taxol, and vinblastine. nih.govnih.gov
| Cell Line | Type | Measured ΔΨm (mV) |
|---|---|---|
| K562 | Sensitive | -160 ± 4 |
| K562/adr | Resistant | -146 ± 6 |
| GLC4 | Sensitive | -161 ± 10 |
| GLC4/adr | Resistant | -168 ± 2 |
Contributions to Advanced Drug and Gene Delivery Research
The lipophilic nature of this compound makes it an ideal fluorescent marker for labeling and tracking lipid-based and polymeric nanocarriers used in drug and gene delivery.
Evaluation of Encapsulation Efficiency and Cargo Release Profiles
This compound has been successfully used as a model hydrophobic cargo to assess the encapsulation capabilities of novel nanoparticle systems. monash.edu For instance, it has been encapsulated within the hydrophobic core of nanoparticles formed by the nanoprecipitation of pH-responsive polymers. monash.edu
The efficiency of encapsulation and the subsequent release of the cargo can be meticulously studied using techniques like Fluorescence Resonance Energy Transfer (FRET). researchgate.net In such systems, the nanoparticle matrix can be labeled with a donor fluorophore (like a BODIPY dye), and the Rhodamine B octadecyl ester acts as the acceptor. researchgate.net The high FRET efficiency upon encapsulation confirms the close proximity of the dye to the polymer matrix. The release of the dye into a surrounding medium, such as one containing fetal bovine serum, can be monitored by observing the decrease in FRET. researchgate.net Studies have also explored how changing the perchlorate counterion to more hydrophobic anions, like tetraphenylborate (B1193919), can improve the encapsulation of such cationic dyes. researchgate.net In other systems, such as capsules made from chia seed mucilage and sodium alginate, initial entrapment efficiencies for Rhodamine B have been reported to be as high as 94-96%. mdpi.com
Real-Time Monitoring of Nanocarrier Biodistribution and Cellular Interactions In Vivo
Once encapsulated, the strong fluorescence of the rhodamine dye allows for the tracking of nanocarriers both in vitro and in vivo. Cellular uptake studies have shown that nanoparticles loaded with this compound are successfully taken up by cells, for example, into the endosomal and lysosomal compartments of 3T3 fibroblasts. monash.edu
In vivo studies using animal models provide critical information on the biodistribution of these nanocarriers. nih.gov When nanoparticle-encapsulated Rhodamine B was administered to mice via dissolving microneedle arrays, the fluorescent probe was later detected in various organs, including the liver, kidneys, and spleen. nih.gov Notably, uptake into the superficial parotid lymph nodes was also observed, highlighting the potential for targeting the lymphatic system with minimally-invasive delivery strategies. nih.gov This capability is particularly relevant for developing advanced immunomodulatory and anti-cancer therapies. nih.gov
Development of pH-Responsive Delivery Systems
A key area of innovation in drug delivery is the creation of "smart" nanocarriers that release their payload in response to specific biological stimuli, such as changes in pH. This compound has been instrumental in the development and validation of such systems. monash.edu It has been used as a model cargo in dual-component nanoparticles made from pH-responsive polymers like poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA). monash.edu These nanoparticles are stable at physiological pH but are designed to disassemble in the more acidic environment of endosomes and lysosomes (pH below 6.8). monash.edu The release of the rhodamine dye from these particles upon pH change demonstrates the viability of the pH-responsive release mechanism. monash.edu Other research has focused on rhodamine-peptide conjugates that self-assemble into nanotubes at physiological pH and dissociate into highly fluorescent monomers within the acidified lysosomes, providing a self-reporting delivery system. nih.gov
Studies of Supramolecular Assemblies and Biomolecular Interactions
The compound is a valuable tool for studying the formation of supramolecular structures and probing interactions between biological molecules. Its use in FRET assays is particularly noteworthy. abcam.comadipogen.com As a lipophilic energy transfer acceptor, it is often paired with lipophilic fluorescein donors to study events like cell fusion. abcam.comadipogen.com
Applications in Chemical Sensing and Analytical Methodologies
Development of Optical Sensors for Anions in Polymeric Membranes
The lipophilic nature of Rhodamine B octadecyl ester perchlorate (B79767) makes it an ideal candidate for incorporation into plasticized polymer membranes, most commonly those based on poly(vinyl chloride) (PVC). Within these membranes, it functions as a potential-sensitive dye or signal transducer, where its fluorescence properties change in response to the presence of specific target anions.
Optical sensors for nitrate (B79036) have been successfully developed by embedding Rhodamine B octadecyl ester perchlorate into a plasticized PVC membrane. researchgate.netresearchgate.net These sensor membranes are typically composed of the PVC polymer matrix, a plasticizer, an anion-selective ionophore or carrier such as tridodecylmethylammonium chloride (TDMACl), and the this compound dye. researchgate.netresearchgate.netacs.org
The operational principle involves the extraction of nitrate anions from a sample into the membrane by the TDMACl carrier. This process alters the microenvironment of the this compound, leading to a measurable increase in its fluorescence intensity. researchgate.netresearchgate.netuni-regensburg.de The excitation and emission maxima, however, remain unchanged. researchgate.net Research has demonstrated that these sensors exhibit high sensitivity to nitrate, with a working concentration range between 0.6 to 60 µg/mL and a detection limit as low as 0.1 µg/mL. researchgate.net The performance and selectivity of these sensors can be influenced by the specific composition of the polymer membrane. uni-regensburg.de
Building on the principles of anion-selective membranes, specific sensors for nitrite (B80452) and the pharmaceutical compound ibuprofen (B1674241) have been engineered.
A responsive optical sensor for nitrite utilizes a plasticized PVC membrane containing this compound as the potential-sensitive dye, but with a highly selective anion carrier, benzylbis(triphenylphosphine) palladium(II)chloride. acs.orgrsc.orgrsc.org Upon exposure to nitrite, the sensor shows a distinct increase in fluorescence intensity. rsc.orgrsc.org These sensors demonstrate a broad sensitivity range, from 5 to 5000 mg/L, with a detection limit of 0.5 mg/L. researchgate.netrsc.org The sensor's response is, however, significantly influenced by pH. researchgate.netrsc.org Its selectivity for nitrite over other common anions has been quantified and is detailed in the table below.
| Interfering Anion | Selectivity Coefficient (relative to Nitrite) |
| Nitrate | 8 × 10⁻³ |
| Chloride | 1.6 × 10⁻³ |
| Hydrogencarbonate | 8 × 10⁻⁴ |
| Sulfate | 3 × 10⁻⁴ |
| Data sourced from a study using the separate solution method at pH 7.13. rsc.org |
A novel sensing approach has been developed for ibuprofen , a compound of clinical and environmental interest. nih.gov This method employs nanostructures based on Rhodamine B octadecyl ester without the requirement of a specific, selective ionophore. researchgate.netnih.govbohrium.com The system provides a "turn-on" fluorescence response for ibuprofen concentrations ranging from 10⁻⁴.³ M to 10⁻² M. researchgate.netnih.gov A key finding is the sensor's high selectivity for ibuprofen, showing no significant effect from other structurally similar anti-inflammatory drugs like naproxen (B1676952) or salicylate. researchgate.netnih.gov
The sensing mechanism in these optical sensors, particularly in ionophore-free systems like the one for ibuprofen, is based on the principles of induced ion-pair formation and subsequent dye de-aggregation. researchgate.netnih.gov In the absence of the target analyte, the lipophilic Rhodamine B octadecyl ester molecules tend to form non-fluorescent or weakly fluorescent aggregates (self-quenching) within the polymeric membrane.
The sensing process is initiated when the target anion is introduced. A specific interaction occurs between the anion and the cationic rhodamine dye, leading to the formation of an ion-pair. nih.gov This interaction alters the local polarity and disrupts the aggregated state of the dye molecules, causing them to de-aggregate. The de-aggregation process restores the monomeric form of the dye, which is highly fluorescent, resulting in a "turn-on" signal where the emission intensity increases proportionally to the analyte concentration. researchgate.netnih.gov This mechanism relies on a precise matching of the properties between the analyte and the dye to induce the interaction and subsequent signal. nih.gov
Design of Fiber-Optic Sensors for Specific Ions
The polymeric membranes containing this compound can be integrated into fiber-optic sensor designs to enable remote and continuous monitoring. uni-regensburg.de In a typical configuration, the ion-selective membrane is immobilized onto the distal end of an optical fiber.
The fiber optic serves a dual purpose: it transmits the excitation light from a light source to the sensing membrane and collects the resulting fluorescence emission from the dye. uni-regensburg.de This emitted light is then guided back through the fiber to a detector for analysis. This setup allows for point measurements in various, often hard-to-reach, environments. uni-regensburg.de While specific design details vary, this general architecture has been applied for developing sensors for ions like potassium and nitrate using potential-sensitive dyes such as this compound. researchgate.netacs.org
Development of Environmentally Relevant Sensors
The development of sensors utilizing this compound has significant environmental applications. smolecule.com The optical sensors for nitrate and nitrite are directly applicable to environmental monitoring, particularly for assessing water quality in rivers, groundwater, and wastewater, as these ions are common pollutants and indicators of agricultural runoff and industrial discharge. acs.orgsmolecule.com
Furthermore, the creation of a selective sensor for ibuprofen addresses the growing concern of pharmaceutical compounds as environmental pollutants. nih.gov The ability to detect such emerging contaminants in water sources is crucial for environmental science and public health. The underlying sensing principles offer a platform for developing sensors for a wider range of environmentally relevant anions. nih.gov
Advanced Mechanistic and Structure Activity Relationship Investigations
Influence of Alkyl Chain Length on Membrane Interaction and Transport
The octadecyl chain of Rhodamine B octadecyl ester perchlorate (B79767) is a primary determinant of its strong affinity for lipid membranes. smolecule.com The length of the n-alkyl ester chain in rhodamine B derivatives plays a crucial role in their interaction with and transport across lipid bilayers.
Studies comparing a series of n-alkyl esters of rhodamine B, including the ethyl (C₂), n-butyl (C₄), n-octyl (C₈), n-dodecyl (C₁₂), and n-octadecyl (C₁₈) esters, have revealed significant differences in their membrane-binding and translocation properties. nih.gov Even the most hydrophilic of these, the ethyl ester (C₂RB), demonstrates effective binding to lipid membranes, with its translocation being readily measurable. nih.gov
As the alkyl chain length increases, the lipophilicity of the molecule is enhanced, leading to more favorable partitioning into the hydrophobic core of the lipid bilayer. However, this increased hydrophobicity can also lead to aggregation in aqueous solutions. For instance, the C₁₈-alkyl ester of a related compound, rhodamine 19, is known to form aggregates or micelles in aqueous solution, which can impede its binding to liposomes. nih.gov A similar phenomenon is observed with Rhodamine B octadecyl ester (C₁₈RB), where a decrease in binding to the bilayer lipid membrane (BLM) is attributed to its aggregation in the aqueous phase. nih.gov
The translocation of these rhodamine B esters across the membrane is a potential-dependent process. This "flip-flop" mechanism is accompanied by a partial relief of fluorescence quenching. smolecule.com The rate of this translocation is influenced by the length of the alkyl chain, which affects both the molecule's partitioning into the membrane and its subsequent movement across it.
Table 1: Comparison of Rhodamine B n-Alkyl Esters
| Compound | Alkyl Chain Length | Key Characteristics |
|---|---|---|
| Rhodamine B ethyl ester (C₂RB) | C₂ | The most hydrophilic in the series, yet still binds effectively to lipid membranes. nih.gov |
| Rhodamine B n-butyl ester (C₄RB) | C₄ | Intermediate hydrophilicity and membrane interaction. nih.gov |
| Rhodamine B n-octyl ester (C₈RB) | C₈ | Increased lipophilicity compared to shorter chain analogs. nih.gov |
| Rhodamine B n-dodecyl ester (C₁₂RB) | C₁₂ | Stronger membrane affinity due to the longer alkyl chain. nih.gov |
| Rhodamine B octadecyl ester (C₁₈RB) | C₁₈ | High lipophilicity, leading to strong membrane insertion but also potential for aggregation in aqueous solution. nih.gov |
Role of the Perchlorate Counter-Ion in Compound Functionality
Research on other rhodamine B derivatives has shown that bulky and hydrophobic counter-ions can act as "spacers" between the dye molecules, reducing the formation of non-fluorescent dimers. mdpi.com For example, fluorinated tetraphenylborate (B1193919) counter-ions have been shown to modulate the formation of rhodamine B networks, preventing fluorescence quenching even at high concentrations. mdpi.com
In the case of Rhodamine B octadecyl ester perchlorate, the perchlorate ion, being relatively small and inorganic, has a different influence compared to large, hydrophobic counter-ions. Its presence is crucial for maintaining charge neutrality and influences the crystal packing of the solid material. sigmaaldrich.com In solution, it can affect the solvation shell of the rhodamine cation and the thermodynamics of its partitioning into a lipid membrane.
Comparative Analysis with Analogous Rhodamine Derivatives in Diverse Research Contexts
This compound belongs to the broader family of rhodamine dyes, which are widely used as fluorescent probes. aatbio.com A comparative analysis with other rhodamine derivatives highlights the unique advantages conferred by its specific structure.
Compared to its parent compound, Rhodamine B, the octadecyl ester modification dramatically increases the molecule's lipophilicity, making it an excellent probe for studying membrane dynamics. smolecule.com While Rhodamine B itself can interact with membranes, its higher water solubility results in a different partitioning behavior.
In comparison to other lipophilic rhodamine derivatives, such as those with shorter alkyl chains (e.g., hexyl ester), the octadecyl ester exhibits a stronger and more stable insertion into the lipid bilayer, which is advantageous for long-term tracking studies. aatbio.com
Furthermore, in the context of Fluorescence Resonance Energy Transfer (FRET) assays, this compound often serves as a lipophilic energy transfer acceptor. danaher.comscbt.comabcam.com Its spectral properties are well-matched with various donor fluorophores, such as lipophilic fluoresceins. The efficiency of energy transfer in these systems is highly dependent on the spatial organization and proximity of the donor and acceptor molecules within the membrane, a factor that is directly influenced by the long alkyl chain of the rhodamine ester.
Table 2: Comparison with Other Rhodamine Derivatives
| Derivative | Key Structural Difference | Impact on Application |
|---|---|---|
| Rhodamine B | No ester group | More water-soluble, less specific for membrane studies. |
| Rhodamine B hexyl ester | Shorter alkyl chain (C₆) | Less hydrophobic than the octadecyl ester, may have different membrane insertion dynamics. aatbio.com |
| Rhodamine 19 alkyl esters | Different parent rhodamine core | Exhibit protonophoric activity, which is absent in Rhodamine B esters. nih.gov |
| Tetramethylrhodamine (B1193902) (TMRM, TMRE) | Different substitutions on the xanthene ring | Used as mitochondrial membrane potential indicators. aatbio.com |
Correlation between Molecular Conformation and Photophysical Behavior in Organized Systems
The photophysical properties of rhodamine dyes, including their fluorescence quantum yield and lifetime, are highly sensitive to their local environment and molecular conformation. nih.govrsc.org In organized systems like lipid membranes or polymeric nanoparticles, the conformation of this compound can be significantly constrained, leading to altered photophysical behavior.
The rhodamine B molecule can exist in different forms, including a fluorescent "open" cationic form and a non-fluorescent "closed" spirolactam form. nih.gov The equilibrium between these forms is influenced by factors such as solvent polarity and pH. nih.gov When incorporated into a lipid membrane, the hydrophobic environment favors the open, fluorescent form.
Furthermore, the orientation of the rhodamine chromophore relative to the membrane surface can affect its absorption and emission properties. The transition dipole moment of the rhodamine chromophore is located in the plane of the xanthene ring. mdpi.com Therefore, the angle of this plane with respect to the polarization of the excitation light can influence the fluorescence intensity.
In concentrated systems, such as when the probe is aggregated in the membrane, fluorescence self-quenching can occur. smolecule.com This phenomenon arises from dye-dye interactions at high local concentrations. The specific arrangement of the molecules in these aggregates, which is a function of both the alkyl chain interactions and the electrostatic interactions involving the chromophore and counter-ion, will determine the extent of this quenching.
Table 3: Photophysical Properties of this compound
| Property | Value | Conditions |
|---|---|---|
| Excitation Maximum (λex) | 554 nm | In methanol (B129727) sigmaaldrich.comsigmaaldrich.com |
| Emission Maximum (λem) | 575 nm | In methanol sigmaaldrich.comsigmaaldrich.com |
| Extinction Coefficient | 36600 cm⁻¹ M⁻¹ | At 560 nm in 1:1 ethanol:water researchgate.net |
Q & A
Q. How is Rhodamine B octadecyl ester perchlorate utilized as a fluorescent probe for potassium ion detection in membrane studies?
The dye is embedded in a polymer matrix (e.g., plasticized PVC) alongside an anion exchanger (e.g., tridodecylmethylammonium chloride). Potassium ion interaction increases fluorescence intensity without shifting emission maxima. Calibration involves exposing the sensor to standard K⁺ solutions and plotting Stern-Volmer relationships (I₀/I vs. [K⁺]) to define sensitivity ranges. Matrix selection critically impacts selectivity against competing ions like nitrate .
Q. What concentration range ensures effective cell staining with this compound while maintaining viability?
Optimal concentrations range from 2–8 μg/ml. At 5 mg/ml, viability remains >80% in 3T3 fibroblasts. Higher concentrations (>8 μg/ml) may reduce viability, requiring cell-specific titration. Stability over time should be monitored via fluorescence microscopy to avoid dye leakage .
Q. What methodologies are recommended for calibrating fiber optic sensors using this dye for potassium quantification?
Immerse the sensor in K⁺ standards, measure fluorescence intensity changes, and construct a Stern-Volmer calibration curve. Include controls for matrix effects (e.g., competing ions) and validate selectivity using solutions with anions like chloride or nitrate .
Q. How is the dye incorporated into nanostructured lipid carriers (NLCs) for cellular tracking?
Mix the dye with lipid components (e.g., Labrafac PG, Compritol 888) during NLC synthesis. Purify via centrifugation, characterize size/zeta potential via DLS, and validate uptake using fluorescence microscopy. Include cytotoxicity controls (e.g., MTT assays) for concentration optimization .
Advanced Research Questions
Q. How do counterion modifications (e.g., replacing ClO₄⁻ with F5-TPB) enhance the dye’s photophysical properties in nanoparticles?
Bulky counterions like F5-TPB reduce aggregation-caused quenching (ACQ). Ion exchange involves reacting the dye with lithium tetrakis(pentafluorophenyl)borate, followed by purification via column chromatography. Validate brightness improvements using fluorescence spectroscopy and single-particle imaging in PLGA nanoparticles .
Q. How can contradictions in fluorescence responses across polymer matrices (PVC vs. hydrogels) be resolved?
Conduct comparative studies assessing matrix hydrophobicity, ion mobility, and dye-polymer interactions. For instance, PVC matrices enhance nitrate selectivity due to reduced hydrophilicity, while hydrogels may improve response times. Calculate selectivity coefficients (e.g., Hofmeister series) to quantify interference .
Q. What strategies optimize dye loading into pH-sensitive nanoparticles for controlled delivery?
Co-dissolve the dye with pH-responsive polymers (e.g., PDEAEMA-b-PEG) in organic solvents, followed by nanoprecipitation. Measure loading efficiency (>30%) via fluorescence spectroscopy or HPLC. Assess pH-dependent release profiles in simulated physiological conditions (e.g., pH 7.4 PBS) .
Q. How to address discrepancies in intracellular fluorescence stability across cell lines?
Perform time-lapse imaging under standardized conditions (exposure settings, cell confluency). Use internal controls (e.g., CellTracker Green) to normalize data. Apply statistical models (e.g., ANOVA) to account for cell-specific factors like endosomal escape or lysosomal degradation .
Methodological Considerations
- Data Validation : Cross-validate fluorescence measurements with orthogonal techniques (e.g., HPLC for dye quantification) .
- Matrix Optimization : Screen polymer matrices (PVC, hydrogels) using selectivity coefficients and response kinetics .
- Cellular Studies : Include viability assays (e.g., MTT) and counterstains (e.g., Hoechst) to differentiate live/dead cells and subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
